1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
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Overview
Description
1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a synthetic organic compound characterized by the presence of fluorine atoms on both phenyl rings
Scientific Research Applications
1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the reaction of 4-fluoroacetophenone with 4-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, contributing to its potency and selectivity.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-[4-(trifluoromethyl)anilino]-1-ethanone
- 1-(4-Fluorophenyl)-3-[4-(difluoromethyl)anilino]-1-propanone
- 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
Uniqueness: 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the specific arrangement of fluorine atoms on both phenyl rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO/c17-13-5-1-11(2-6-13)15(22)9-10-21-14-7-3-12(4-8-14)16(18,19)20/h1-8,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILYYXYYRZZNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-16-0 |
Source
|
Record name | 1-(4-FLUOROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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